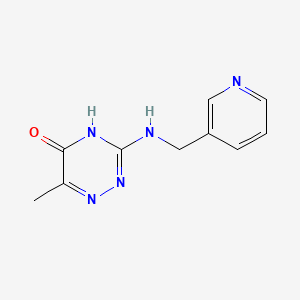

![molecular formula C20H16N4OS B2499208 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-20-6](/img/structure/B2499208.png)

3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

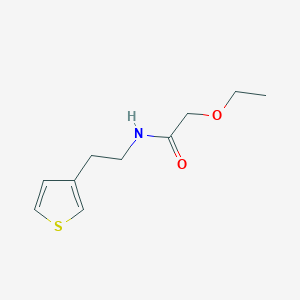

The compound "3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide" is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been explored through multicomponent condensation reactions, which involve the combination of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents . This method has proven effective for generating a variety of functionalized thieno[2,3-b]pyridines. Additionally, the synthesis of similar structures has been achieved by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with various reagents, such as dimethylformamide/phosphoroxide chloride, to yield N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters .

Molecular Structure Analysis

X-ray structural analysis has been utilized to study the molecular structure of several thieno[2,3-b]pyridine derivatives . These studies provide detailed insights into the arrangement of atoms within the molecules and can help predict the reactivity and interaction of these compounds with biological targets. The molecular structure of thieno[2,3-b]pyridine derivatives is crucial for understanding their chemical behavior and potential as therapeutic agents.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives have been shown to undergo various chemical reactions. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular and linear isoindole diones . Another study demonstrated the reaction of N-substituted amides with ninhydrin to produce spiro compounds with potential biological activity . These reactions highlight the versatility and reactivity of thieno[2,3-b]pyridine derivatives, which can be exploited for the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. For example, the presence of amino groups and carboxamide functionalities can affect the solubility, acidity, and basicity of these compounds . The antimicrobial activity of some derivatives has been assessed, revealing that certain compounds exhibit significant activity against various strains of bacteria and fungi . These properties are essential for the development of thieno[2,3-b]pyridine derivatives as pharmaceutical agents.

Scientific Research Applications

Anti-Alzheimer and Anti-COX-2 Activities

Research has shown that derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide have been synthesized and tested for their potential as anti-Alzheimer and anti-COX-2 agents. These compounds' structures were confirmed through various spectroscopic methods and elemental analyses (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).

Multicomponent Synthesis

A study developed an efficient method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions, involving compounds like 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide. The molecular structures of these synthesized compounds were analyzed using X-ray structural analysis (Dyachenko et al., 2019).

Reaction with Ortho-Formylbenzoic Acid

Another research explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. This reaction produced various compounds, one of which underwent X-ray structural analysis to understand its molecular structure (Vasilin et al., 2015).

Experimental and Theoretical Functionalization Studies

A study conducted both experimental and theoretical investigations on the functionalization reactions of specific compounds, including derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide. The goal was to understand the reaction mechanisms involved in the process (Yıldırım, Kandemirli, & Demir, 2005).

Hypertensive Activity

Compounds containing the thieno[2,3-b]pyridine moiety, including derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, have been prepared with the expectation of exhibiting hypertensive activity. The synthesis methods and the potential biological activity of these compounds were explored in depth (Kumar & Mashelker, 2007).

Antiproliferative Activity

A significant study investigated the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines. Modifications to key functional groups in these compounds, including derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, were found to impact their biological activity significantly (van Rensburg et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported to have a variety of biological activities, including antimicrobial , anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

albicans . The mechanism of action is likely mediated through the inhibition of these microbial strains .

Biochemical Pathways

Given the broad range of biological activities associated with thieno[2,3-b]pyridine derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

It is known that thieno[2,3-b]pyridine derivatives exhibit antimicrobial activity, preventing the growth of certain microbial strains .

properties

IUPAC Name |

3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c21-17-15-6-7-16(14-8-10-22-11-9-14)24-20(15)26-18(17)19(25)23-12-13-4-2-1-3-5-13/h1-11H,12,21H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSUGANFJLAQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)